Cas no 82998-76-3 (4-Ethoxy-3-iodobenzoic acid)

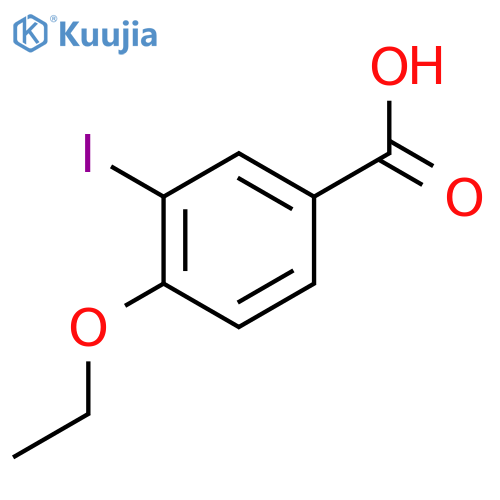

4-Ethoxy-3-iodobenzoic acid structure

商品名:4-Ethoxy-3-iodobenzoic acid

4-Ethoxy-3-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxy-3-iodobenzoic acid

- 3-IODO-4-ETHOXYBENZOIC ACID

- 82998-76-3

- FT-0652298

- A1-06232

- SCHEMBL4948306

- BB 0221128

- AKOS015843671

- DTXSID60660982

- 4-ethoxy-3-iodobenzoicacid

- A840482

- DB-075891

-

- MDL: MFCD09271827

- インチ: InChI=1S/C9H9IO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)

- InChIKey: BRYFLXAZXGXWLS-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=C(C=C1)C(=O)O)I

計算された属性

- せいみつぶんしりょう: 291.95964g/mol

- どういたいしつりょう: 291.95964g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.5Ų

4-Ethoxy-3-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537209-1g |

4-Ethoxy-3-iodobenzoic acid |

82998-76-3 | 98% | 1g |

¥3036.00 | 2024-07-28 | |

| A2B Chem LLC | AH66023-5g |

3-Iodo-4-ethoxybenzoic acid |

82998-76-3 | 95% | 5g |

$1045.00 | 2024-04-19 | |

| Alichem | A019095268-1g |

4-Ethoxy-3-iodobenzoic acid |

82998-76-3 | 95% | 1g |

$409.20 | 2023-09-01 | |

| Matrix Scientific | 179093-5g |

4-Ethoxy-3-iodobenzoic acid, 95% |

82998-76-3 | 95% | 5g |

$1568.00 | 2023-09-10 | |

| Crysdot LLC | CD12027412-1g |

4-Ethoxy-3-iodobenzoic acid |

82998-76-3 | 95+% | 1g |

$455 | 2024-07-24 | |

| Chemenu | CM153800-1g |

4-Ethoxy-3-iodobenzoic acid |

82998-76-3 | 95% | 1g |

$430 | 2023-01-09 |

4-Ethoxy-3-iodobenzoic acid 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

82998-76-3 (4-Ethoxy-3-iodobenzoic acid) 関連製品

- 1131614-41-9(3-Iodo-4-(pentyloxy)benzoic acid)

- 35387-93-0(Methyl 3-iodo-4-methoxybenzoate)

- 35387-92-9(Methyl 4-iodo-3-methoxybenzoate)

- 1131588-12-9(3-Iodo-4-propoxybenzoic acid)

- 282087-44-9(4-Iodo-3-methoxybenzenecarboxylic acid)

- 1131614-92-0(3-Iodo-4-phenethoxybenzoic acid)

- 68507-19-7(3-Iodo-4-methoxybenzoic acid)

- 856167-47-0(3-Iodo-4-isopropoxybenzoicacid)

- 1131614-78-2(4-(Hexyloxy)-3-iodobenzoic acid)

- 1131614-19-1(3-Iodo-4-isobutoxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:82998-76-3)4-Ethoxy-3-iodobenzoic acid

清らかである:99%

はかる:1g

価格 ($):325.0